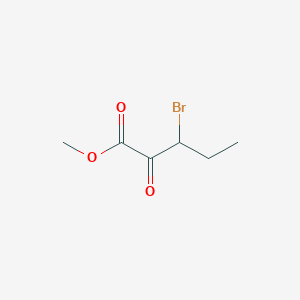

Methyl 3-bromo-2-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-bromo-2-oxopentanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester that is commonly used in organic synthesis due to its reactivity and versatility. This compound is often employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-oxopentanoate can be synthesized through the bromination of methyl 2-oxovalerate. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as methyl tert-butyl ether, and the mixture is stirred at room temperature for 48 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-oxopentanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of amides or thioesters.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-bromo-2-oxopentanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-oxopentanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive and can participate in various substitution reactions, making the compound a valuable intermediate in organic synthesis. The carbonyl group also plays a crucial role in its reactivity, allowing for reduction and oxidation reactions.

Comparison with Similar Compounds

Methyl 3-bromo-2-oxopentanoate can be compared with other similar compounds, such as:

Methyl 3-chloro-2-oxopentanoate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

Methyl 3-iodo-2-oxopentanoate: Contains an iodine atom, which makes it more reactive than the brominated version.

Methyl 3-bromo-4-oxopentanoate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

This compound is unique due to its specific reactivity profile, making it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 3-bromo-2-oxopentanoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C6H9BrO3

- Molecular Weight : 202.04 g/mol

- CAS Number : 30414-53-0

- Density : Approximately 1.0 g/cm³

- Boiling Point : 207.8 °C

- Melting Point : -35 °C

This compound is classified as a biochemical reagent, often utilized in life sciences research due to its unique structural features that may influence its biological activity.

Research indicates that this compound may interact with various biological pathways, potentially influencing cellular processes such as apoptosis, inflammation, and metabolic regulation. The bromine substituent may play a crucial role in enhancing the compound's reactivity and bioactivity.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be linked to its structural characteristics, which may interfere with cellular signaling pathways.

Case Study 1: Cytotoxicity in Cancer Cells

A study explored the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response, where higher concentrations of the compound led to increased apoptosis rates in tested cell lines. The study utilized assays such as MTS and Annexin V staining to quantify cell viability and apoptosis.

| Concentration (μg/mL) | Viability (%) | Apoptosis (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 30 |

| 100 | 30 | 50 |

This data suggests that this compound could serve as a potential lead compound for developing anticancer therapies.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the compound's role in modulating inflammatory responses. The research demonstrated that treatment with this compound significantly reduced the expression of pro-inflammatory cytokines in vitro. This was assessed using quantitative PCR to measure mRNA levels of key cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Methyl 3-bromo | 100 | 70 |

These findings indicate that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

Properties

Molecular Formula |

C6H9BrO3 |

|---|---|

Molecular Weight |

209.04 g/mol |

IUPAC Name |

methyl 3-bromo-2-oxopentanoate |

InChI |

InChI=1S/C6H9BrO3/c1-3-4(7)5(8)6(9)10-2/h4H,3H2,1-2H3 |

InChI Key |

IIPWPHRHDCHRQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C(=O)OC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.